Flavonoid LP
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Overview
Description
Flavonoid LP is a member of the flavonoid family, which are polyphenolic compounds widely distributed in the plant kingdom. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Flavonoid LP can be synthesized through several synthetic routes, including the use of chalcones as intermediates. The synthesis typically involves the Claisen-Schmidt condensation of appropriate aldehydes and ketones, followed by cyclization and oxidation steps. The reaction conditions often require the use of bases such as sodium hydroxide or potassium hydroxide, and the reactions are usually carried out in polar solvents like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound involves the extraction of natural sources, such as fruits, vegetables, and other plant materials. The extraction process often employs solvents like ethanol or methanol, followed by purification steps using techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: Flavonoid LP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Reducing agents such as sodium borohydride are typically used.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like hydroxyl or methoxy groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydroflavonoids.
Substitution Products: Hydroxylated or methoxylated flavonoids.
Scientific Research Applications
Flavonoid LP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyphenolic chemistry and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its interactions with various biological molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant activities. It is also studied for its role in preventing cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals, cosmetics, and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of Flavonoid LP involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and upregulating antioxidant enzymes like catalase and glutathione peroxidase.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Modulating signaling pathways like PI3K/Akt, MAPK, and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Flavonoid LP can be compared with other similar compounds such as:
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness of this compound: this compound stands out due to its specific molecular structure, which confers unique biological activities and therapeutic potential. Its ability to modulate multiple signaling pathways and its diverse range of applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(41-15)18-12(31)6-14-17(21(18)34)11(30)5-13(40-14)9-1-3-10(4-2-9)39-27-25(38)23(36)20(33)16(8-29)42-27/h1-6,15-16,19-20,22-29,31-38H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNFQCXADNWOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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